

4-(2-Bromoethoxy)benzaldehyde synonyms and alternative names

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Compound of Interest

Compound Name: 4-(2-Bromoethoxy)benzaldehyde

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Technical Guide: 4-(2-Bromoethoxy)benzaldehyde

An In-depth Overview of Synonyms, Chemical Properties, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-(2-Bromoethoxy)benzaldehyde is an aromatic organic compound that serves as a valuable bifunctional intermediate in synthetic organic chemistry. Featuring a reactive aldehyde group and a bromoethoxy moiety, it is a key building block for the synthesis of more complex molecules, including pharmaceutical agents and materials science components. The aldehyde functionality allows for a wide range of transformations such as reductive amination, Wittig reactions, and condensations, while the bromoethoxy group is ideal for introducing an ethyl linker via nucleophilic substitution reactions. This guide provides a comprehensive overview of its nomenclature, chemical identifiers, physical properties, and detailed protocols for its synthesis and characterization.

Chemical Identity and Nomenclature

The systematic identification of a chemical compound is critical for reproducibility in research and development. **4-(2-Bromoethoxy)benzaldehyde** is known by several alternative names and is cataloged under various chemical registry numbers.

Synonyms and Alternative Names:

- **4-(2-bromoethoxy)benzaldehyde**
- Benzaldehyde, 4-(2-bromoethoxy)-
- 4-(2-Bromoethoxy)benzenecarbaldehyde[1]
- 4-(2-BROMOETHOXY)BENZENECARBOXALDEHYDE
- 4-[2-bromoethoxy]benzaldehyde

Quantitative Data and Physical Properties

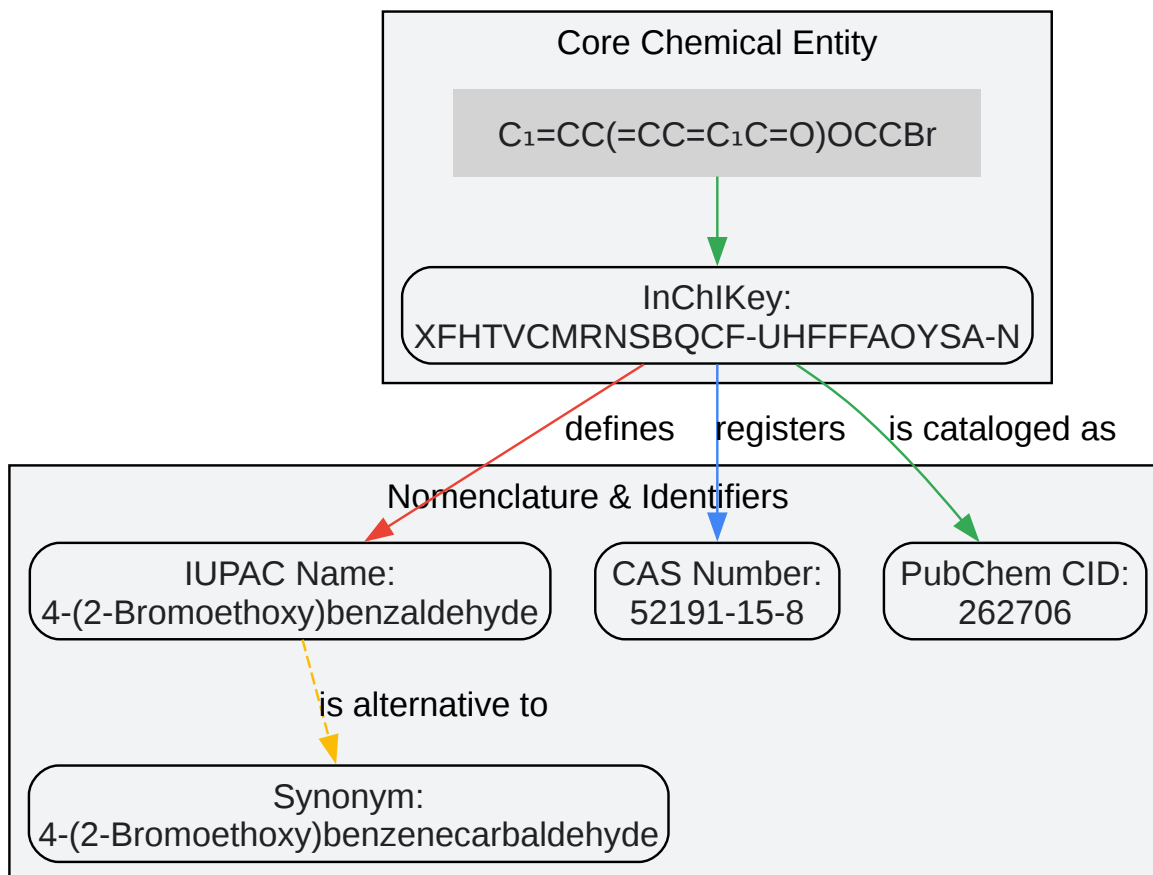
The following table summarizes the key chemical identifiers and physical properties of **4-(2-Bromoethoxy)benzaldehyde**.

Property	Value	Source
IUPAC Name	4-(2-bromoethoxy)benzaldehyde	PubChem[1]
CAS Number	52191-15-8	Sigma-Aldrich
Molecular Formula	C ₉ H ₉ BrO ₂	PubChem[1]
Molecular Weight	229.07 g/mol	PubChem[1]
Appearance	Colorless to pale yellow liquid or solid	CymitQuimica[2]
Melting Point	58-60 °C (for the related compound 4-Bromobenzaldehyde)	AD PHARMACHEM[3]
Solubility	Soluble in organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water.	AD PHARMACHEM[3]
InChI Key	XFHTVCMRNSBQCF-UHFFFAOYSA-N	Sigma-Aldrich
PubChem CID	262706	PubChem[1]

Note: The melting point provided is for the structurally similar compound 4-Bromobenzaldehyde, as a specific value for **4-(2-Bromoethoxy)benzaldehyde** is not consistently reported. The physical state depends on purity and ambient temperature.

Logical Relationships of Identifiers

The various names and registry numbers all refer to the same unique molecular structure. The diagram below illustrates this relationship, with the core chemical entity defined by its structure and InChIKey, and the other identifiers serving as labels.



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Fig. 1: Relationship between chemical structure and identifiers.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and structural confirmation of **4-(2-Bromoethoxy)benzaldehyde**.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes a general method for synthesizing **4-(2-Bromoethoxy)benzaldehyde** from 4-hydroxybenzaldehyde and 1,2-dibromoethane in the presence of a base.

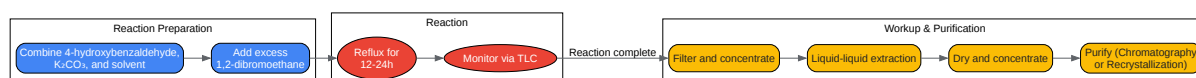
Materials:

- 4-hydroxybenzaldehyde
- 1,2-dibromoethane (excess)
- Anhydrous potassium carbonate (K_2CO_3)
- Acetone or Acetonitrile (anhydrous)
- Dichloromethane (DCM) or Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone or acetonitrile.
- **Addition of Reagent:** Add 1,2-dibromoethane (5.0-10.0 eq, used in excess to minimize dialkylation) to the stirring suspension.
- **Reaction:** Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone or the reaction solvent.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess 1,2-dibromoethane.

- Extraction: Dissolve the resulting residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure **4-(2-Bromoethoxy)benzaldehyde**.



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Fig. 2: Workflow for the synthesis of **4-(2-Bromoethoxy)benzaldehyde**.

Protocol 2: General Method for Structural Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (Proton NMR): Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
 - Expected Signals: An aldehyde proton singlet (~9.8-10.0 ppm), aromatic protons in the para-substituted region (~6.9-7.8 ppm, appearing as two doublets), and two triplets corresponding to the -O-CH₂- and -CH₂-Br protons of the ethoxy group (~3.6 ppm and ~4.3 ppm, respectively).

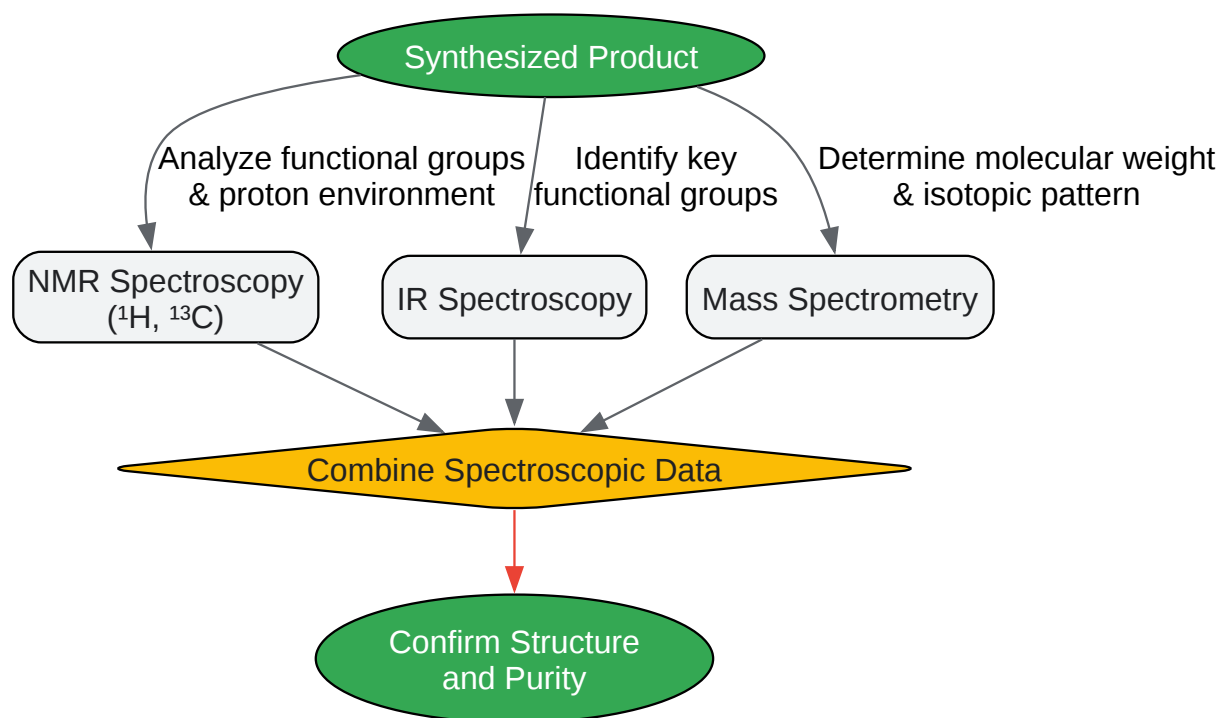
- ^{13}C NMR (Carbon NMR): Use the same sample to acquire a ^{13}C spectrum.
 - Expected Signals: A carbonyl carbon (~ 190 ppm), aromatic carbons (~ 114 - 164 ppm), and two aliphatic carbons for the ethoxy group (~ 30 ppm and ~ 68 ppm).^[4]

2. Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of a thin film of the sample (if liquid) or as a KBr pellet (if solid).
 - Expected Bands: A strong carbonyl ($\text{C}=\text{O}$) stretch for the aldehyde at $\sim 1700\text{ cm}^{-1}$, C-H stretches for the aldehyde (~ 2720 and $\sim 2820\text{ cm}^{-1}$), aromatic C=C stretches (~ 1600 and $\sim 1500\text{ cm}^{-1}$), and a C-O ether stretch ($\sim 1250\text{ cm}^{-1}$).

3. Mass Spectrometry (MS):

- Analyze the sample using a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Expected Result: The mass spectrum should show a molecular ion peak $[\text{M}]^+$ or a pseudomolecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of the compound (229.07 g/mol). The isotopic pattern for one bromine atom (^{79}Br and ^{81}Br in $\sim 1:1$ ratio) should be clearly visible for the molecular ion.



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Fig. 3: General workflow for chemical structure characterization.

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